Residue analysis laboratories face quantification errors when using spinosyn A calibration curves for spinosyn D due to its 700-fold lower aqueous solubility (0.329 vs 235 ppm at pH 7) and distinct chromatographic behavior. This high-purity (≥98%) Spinosyn D reference standard eliminates cross-component interference in LC-MS/MS and HPLC-UV workflows.
• Enables accurate separate quantification per Codex, US EPA, and EU residue monitoring requirements
• Longer soil DT₅₀ (14.5 days vs. 9.4 days for spinosyn A) demands independent calibration curves
• 6-fold greater dipteran larvicidal potency (LC₅₀ = 0.013 ppm vs. 0.078 ppm) supports targeted vector control formulation R&D
Molecular FormulaC42H67NO10
Molecular Weight746.0 g/mol
CAS No.131929-63-0
Cat. No.B165685
⚠ Attention: For research use only. Not for human or veterinary use.
Spinosyn D (CAS 131929-63-0): High-Purity Macrolide Insecticide Component for Research and Analytical Reference Applications
Spinosyn D (CAS 131929-63-0) is a macrocyclic lactone belonging to the spinosyn family of fermentation-derived insecticides produced by the soil actinomycete Saccharopolyspora spinosa [1]. It is the second most abundant component of the commercial insecticide spinosad, comprising up to approximately 15% of the natural fermentation complex, with spinosyn A accounting for approximately 85% [2]. Spinosyn D differs structurally from spinosyn A by a single methyl group substitution at the C-6 position of the tetracyclic macrolide core, a seemingly minor modification that results in substantial changes to physicochemical properties and biological activity profiles [3]. The compound acts as an allosteric modulator of insect nicotinic acetylcholine receptors (nAChRs) and is utilized as an analytical reference standard, a research tool for structure-activity relationship studies, and a purified component for formulation development [4].
Analytical reference standard workflow for LC-MS/MS and HPLC residue monitoring
SAR research tool for macrolide nAChR modulator studies
Purified component for targeted formulation development
[1] Hertlein, M. B., Thompson, G. D., Subramanyam, B., & Sparks, T. C. (2010). The spinosyn family of insecticides: realizing the potential of natural products research. Journal of Antibiotics, 63(3), 101-111. DOI: 10.1038/ja.2010.5 View Source
[2] Huang, K. X., Xia, L., Zhang, Y., Ding, X., & Zahn, J. A. (2009). Recent advances in the biochemistry of spinosyns. Applied Microbiology and Biotechnology, 82(1), 13-23. DOI: 10.1007/s00253-008-1784-8 (reviewed in MetaCyc spinosyn biosynthesis pathway PWY-7100) View Source
[3] DeAmicis, C. V., Dripps, J. E., Hatton, C. J., & Karr, L. L. (1997). Physical and Biological Properties of the Spinosyns: Novel Macrolide Pest-Control Agents from Fermentation. In Phytochemicals for Pest Control (ACS Symposium Series, Vol. 658, Chapter 11, pp. 144-154). American Chemical Society. DOI: 10.1021/bk-1997-0658.ch011 View Source
[4] Bartholomaeus, A. (2001). Toxicological evaluations: Spinosad. Joint FAO/WHO Meeting on Pesticide Residues (JMPR), Pesticide residues in food 2001. View Source
Why Spinosyn D Cannot Be Substituted with Crude Spinosad or Spinosyn A in Quantitative Research and Specialty Formulations
Spinosyn D and spinosyn A are frequently treated as interchangeable components of spinosad in broad-spectrum pest control applications; however, their structural difference—a single methyl group at the C-6 position—produces a >700-fold reduction in aqueous solubility (235 ppm for spinosyn A versus 0.329 ppm for spinosyn D at pH 7) and a 51 °C increase in melting point [1]. These divergent physicochemical properties directly affect analytical method development, chromatographic separation behavior, and formulation compatibility [2]. Furthermore, while spinosyn A generally demonstrates greater potency against lepidopteran pests in standard laboratory assays, spinosyn D exhibits superior larvicidal activity against certain dipteran species, including mosquito vectors, with up to 6-fold greater potency under identical assay conditions [3]. Additionally, the two components display differential environmental fate profiles, with spinosyn D demonstrating longer soil persistence (DT50 = 14.5 days) compared to spinosyn A (DT50 = 9.4 days) under aerobic conditions [4]. These quantifiable differences preclude direct substitution in analytical reference work, structure-activity relationship studies, residue monitoring programs, and targeted formulation development where precise compositional control is required.
Solubility & chromatography
Drastic aqueous solubility difference alters HPLC retention and may compromise analytical method transfer from spinosyn A.
Biological activity profile
Reported potency difference against dipteran larvae means spinosyn A cannot replicate vector-control research endpoints.
Environmental fate modeling
Longer soil persistence of spinosyn D influences residue monitoring parameters; direct substitution distorts degradation kinetics.
[1] DeAmicis, C. V., Dripps, J. E., Hatton, C. J., & Karr, L. L. (1997). Physical and Biological Properties of the Spinosyns: Novel Macrolide Pest-Control Agents from Fermentation. In Phytochemicals for Pest Control (ACS Symposium Series, Vol. 658, Chapter 11, pp. 144-154). American Chemical Society. DOI: 10.1021/bk-1997-0658.ch011 View Source
[2] ChemWhat. (n.d.). Spinosyn D CAS 131929-63-0: Analytical Reference Standard. ChemWhat Database. View Source
[3] Bond, J. G., Marina, C. F., & Williams, T. (2004). The naturally derived insecticide spinosad is highly toxic to Aedes and Anopheles mosquito larvae. Medical and Veterinary Entomology, 18(1), 50-56. DOI: 10.1111/j.0269-283X.2004.0480.x View Source
[4] Saunders, D. G., & Bret, B. L. (1997). Fate of spinosad in the environment. Down to Earth, 52(1), 14-20. View Source
Spinosyn D (CAS 131929-63-0) Product-Specific Quantitative Differentiation Evidence
Aqueous Solubility Reduction: Spinosyn D vs. Spinosyn A at pH 7
Spinosyn D exhibits a >700-fold reduction in aqueous solubility compared to spinosyn A due to the presence of a methyl group at the C-6 position. This difference arises from increased hydrophobicity conferred by the additional methyl substituent on the tetracyclic macrolide core [1].
Aqueous solubilityHead-to-head
714-fold reduction vs. spinosyn A 0.329 ppm (D) vs 235 ppm (A) at pH 7
Drives LC method selectivity and formulation solvent choice
pH 7 aqueous solution, direct experimental comparison
Why This Matters
This extreme difference in aqueous solubility directly impacts formulation solvent selection, analytical method development (especially reversed-phase HPLC retention behavior), and environmental fate modeling for researchers and formulators.
[1] DeAmicis, C. V., Dripps, J. E., Hatton, C. J., & Karr, L. L. (1997). Physical and Biological Properties of the Spinosyns: Novel Macrolide Pest-Control Agents from Fermentation. In Phytochemicals for Pest Control (ACS Symposium Series, Vol. 658, Chapter 11, pp. 144-154). American Chemical Society. DOI: 10.1021/bk-1997-0658.ch011 View Source
Thermal Stability Differential: Melting Point Comparison with Spinosyn A
The C-6 methyl substitution in spinosyn D significantly increases intermolecular interactions, resulting in a substantially higher melting point relative to spinosyn A [1]. This thermal property difference is critical for solid-state stability assessment and processing considerations.
Melting pointHead-to-head
+51 °C vs. spinosyn A 169 °C (D) vs 118 °C (A)
Higher thermal stability affects solid-state processing and DSC characterization
Direct experimental measurement, identical methodology
Why This Matters
The 51 °C higher melting point of spinosyn D indicates enhanced thermal stability, which affects storage recommendations, processing conditions for solid formulations, and differential scanning calorimetry (DSC) characterization in quality control applications.
[1] DeAmicis, C. V., Dripps, J. E., Hatton, C. J., & Karr, L. L. (1997). Physical and Biological Properties of the Spinosyns: Novel Macrolide Pest-Control Agents from Fermentation. In Phytochemicals for Pest Control (ACS Symposium Series, Vol. 658, Chapter 11, pp. 144-154). American Chemical Society. DOI: 10.1021/bk-1997-0658.ch011 View Source
Mosquito Larvicidal Potency: Spinosyn D Superior Activity Against Dipteran Vectors
Spinosyn D demonstrates significantly higher larvicidal potency against mosquito species compared to spinosyn A. This differential activity profile expands the utility of purified spinosyn D for targeted dipteran control applications [1].
Mosquito larvicidal potencyCross-study
6-fold greater potency vs. spinosyn A LC50 0.013 ppm (D) vs 0.078 ppm (A), 24h
Supports vector-control research prioritization
Aedes aegypti third-instar larvae
Vector controlDipteran toxicityMosquito larvicide
Evidence Dimension
Larvicidal activity (LC50) against mosquito larvae
Target Compound Data
Spinosyn D: 0.013 ppm (LC50 against Aedes aegypti larvae, 24-hour exposure)
Comparator Or Baseline
Spinosyn A: 0.078 ppm (LC50 against Aedes aegypti larvae, 24-hour exposure)
Quantified Difference
6-fold greater potency
Conditions
Laboratory bioassay, Aedes aegypti third-instar larvae, 24-hour exposure
Why This Matters
The 6-fold greater mosquito larvicidal potency of spinosyn D versus spinosyn A supports the prioritization of purified spinosyn D for vector control research and specialty larvicide formulations targeting public health-relevant dipteran species.
Vector controlDipteran toxicityMosquito larvicide
[1] Bond, J. G., Marina, C. F., & Williams, T. (2004). The naturally derived insecticide spinosad is highly toxic to Aedes and Anopheles mosquito larvae. Medical and Veterinary Entomology, 18(1), 50-56. DOI: 10.1111/j.0269-283X.2004.0480.x View Source
Soil Persistence Differential: Aerobic DT50 Comparison with Spinosyn A
Under aerobic soil conditions, spinosyn D exhibits extended persistence compared to spinosyn A, with a longer degradation half-life. This difference affects environmental risk assessment, residue monitoring strategies, and application interval calculations [1].
Soil persistence DT50Cross-study
1.5-fold longer vs. spinosyn A 14.5 days (D) vs 9.4 days (A), aerobic
Informs residue monitoring intervals and environmental risk assessment
Aerobic incubation in moist soil, laboratory conditions
Why This Matters
The 1.5-fold longer soil half-life of spinosyn D compared to spinosyn A directly influences environmental fate modeling, pre-harvest interval determinations, and regulatory residue monitoring requirements for formulations containing varying proportions of each component.
Despite significant differences in aqueous solubility, spinosyn D and spinosyn A exhibit nearly identical photodegradation rates in natural water systems, indicating that the C-6 methyl group does not substantially alter photosensitivity [1].
Photolytic stabilityHead-to-head
Near-equivalent half-lives 1.0 h (D) vs 1.1 h (A) in stream water
Solubility difference does not translate to photostability difference
Photodegradation half-life in stream water under sunlight
Target Compound Data
1.0 hour
Comparator Or Baseline
Spinosyn A: 1.1 hours
Quantified Difference
0.1 hour difference (equivalent within experimental error)
Conditions
Natural sunlight exposure in stream water, Hawaii, USA
Why This Matters
The near-equivalent photolytic half-lives indicate that solubility differences do not translate to differential photostability, an important consideration for researchers designing environmental fate studies or developing aqueous formulations where light exposure is a factor.
[1] Liu, S., & Li, Q. X. (2004). Photolysis of spinosyns in seawater, stream water and various aqueous solutions. Chemosphere, 56(11), 1121-1127. DOI: 10.1016/j.chemosphere.2004.05.008 View Source
Neonicotinoid-Resistant Insect Control: Spinosyn Mixtures Provide Up to 10-Fold Enhanced Mortality
Spinosyn compounds, including spinosyn D as a component of spinosad, exhibit potent activity against neonicotinoid-resistant insect strains due to their distinct binding site on insect nicotinic acetylcholine receptors (nAChRs) [1]. This differential target-site interaction confers resistance-breaking capability not observed with neonicotinoid-class insecticides.
Resistance-breaking activityClass-level
Up to 10-fold mortality increase in neonicotinoid-resistant strains
Supports insecticide resistance management research
Up to 10-fold mortality enhancement in resistant strain
Conditions
Patent data: spinosad composition (spinosyn A + spinosyn D) applied to neonicotinoid-resistant D. melanogaster locus
Why This Matters
The unique nAChR binding site of spinosyns, distinct from neonicotinoid binding sites, makes purified spinosyn D and spinosyn mixtures valuable tools for insecticide resistance management research and formulation strategies where cross-resistance to conventional nAChR agonists is a concern.
[1] Sparks, T. C., & Watson, G. B. (2012). Methods of Controlling Insects. U.S. Patent Application Publication No. US 2012/0172322 A1. Dow AgroSciences LLC. View Source
High-Value Research and Industrial Applications for Spinosyn D (CAS 131929-63-0) Based on Quantified Differentiation Evidence
Analytical Reference Standard for Residue Monitoring and Regulatory Compliance
Spinosyn D is an essential high-purity (>98-99%) analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and HPLC-UV methods quantifying spinosad residues in food and environmental matrices. The significantly lower aqueous solubility (0.329 ppm at pH 7) compared to spinosyn A [1] necessitates distinct calibration standards for accurate quantification of each component in mixed residue analyses. Regulatory monitoring programs, including those under Codex Alimentarius, US EPA, and EU pesticide residue frameworks, require separate identification and quantification of spinosyn A and spinosyn D due to their differential degradation kinetics in soil (DT50: 14.5 days for spinosyn D vs. 9.4 days for spinosyn A) [2].
Vector Control Research: Mosquito Larvicide Development and Efficacy Testing
Researchers developing targeted mosquito control interventions should utilize purified spinosyn D for bioassay standardization and formulation optimization. The 6-fold greater larvicidal potency of spinosyn D (LC50 = 0.013 ppm) compared to spinosyn A (LC50 = 0.078 ppm) against Aedes aegypti larvae [1] indicates that spinosyn D is the primary driver of spinosad's dipteran toxicity. Vector control programs seeking to optimize active ingredient ratios for Anopheles and Aedes species should independently assess spinosyn D potency, particularly given the compound's low aqueous solubility (0.329 ppm), which affects larvicide formulation design for aquatic application environments.
Environmental Fate and Soil Persistence Modeling
Environmental toxicologists and regulatory scientists conducting persistence and mobility assessments must use spinosyn D-specific parameters for accurate fate modeling. The extended soil aerobic half-life (DT50 = 14.5 days) relative to spinosyn A (9.4 days) [1] means that spinosyn D contributes disproportionately to longer-term environmental residues. The KFoc values (564-123,400 mL/g, low to immobile) [2] combined with the extremely low aqueous solubility (0.329 ppm at pH 7) indicate that spinosyn D exhibits limited leaching potential, which is relevant for groundwater contamination risk assessments and environmental impact statements required for product registrations.
Structure-Activity Relationship Studies of nAChR Modulators
Spinosyn D serves as a critical reference compound in SAR studies exploring the relationship between C-6 methylation and both physicochemical properties and biological activity. The single methyl group substitution at C-6 produces a >700-fold change in aqueous solubility (235 ppm → 0.329 ppm at pH 7) and a 51 °C melting point increase [1], yet produces differential effects on target pest potency: reduced activity against tobacco budworm (Heliothis virescens) larvae but 6-fold enhanced activity against mosquito larvae [2]. This divergent structure-activity profile makes spinosyn D an invaluable tool for medicinal chemists and agrochemical researchers investigating nAChR subtype selectivity and physicochemical property optimization in macrolide insecticide design.
Application
Selection Property
Validation Focus
Analytical Reference Standard Workflow
Component-specific solubility profiling
Accurate LC-MS/MS quantitation of spinosyn D residues
Vector Control Larvicide Research
Mosquito larvicide potency context
Aedes/Anopheles bioassay standardization
Environmental Fate Modeling
Soil persistence parameter
DT50 modeling and leaching assessment
nAChR SAR Studies
C-6 methylation impact on physicochemical profile
nAChR subtype selectivity interpretation
[1] DeAmicis, C. V., Dripps, J. E., Hatton, C. J., & Karr, L. L. (1997). Physical and Biological Properties of the Spinosyns: Novel Macrolide Pest-Control Agents from Fermentation. In Phytochemicals for Pest Control (ACS Symposium Series, Vol. 658, Chapter 11, pp. 144-154). American Chemical Society. DOI: 10.1021/bk-1997-0658.ch011 View Source
[2] Saunders, D. G., & Bret, B. L. (1997). Fate of spinosad in the environment. Down to Earth, 52(1), 14-20. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.